![molecular formula C17H18N2O3 B2379897 2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone CAS No. 694473-64-8](/img/structure/B2379897.png)
2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone
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Description
2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.342. The purity is usually 95%.
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Biological Activity
2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone, also known by its CAS number 694473-64-8, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a furyl group and a 4-methylphenyl carbonyl moiety. Its structural formula can be represented as follows:
This structure is pivotal in determining its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Preliminary studies suggest that the compound may exhibit:
- Antitumor Activity : The presence of the piperazine ring is often associated with anticancer properties through the inhibition of cell proliferation in various cancer cell lines.
- Neuroprotective Effects : Compounds with similar structures have shown neurotropic effects, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties.
Antitumor Activity
In vitro studies have demonstrated that derivatives of piperazine compounds can inhibit the growth of cancer cells. For instance, a related compound exhibited an IC50 value of 1.98 µg/mL against A-431 cell lines, indicating strong cytotoxicity. The structure-activity relationship (SAR) highlighted that substituents on the phenyl ring significantly influence activity levels .
Neuroprotective Studies
Research has indicated that compounds similar to this compound can protect neuronal cells from apoptosis induced by oxidative stress. A study found that modifications to the piperazine structure enhanced neuroprotective effects in models of neurodegeneration .
Antimicrobial Activity
Preliminary antimicrobial assays revealed that certain derivatives possess notable antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against multi-drug resistant strains . This suggests potential for development into new antimicrobial agents.
Case Studies
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-4-6-14(7-5-13)16(20)18-8-10-19(11-9-18)17(21)15-3-2-12-22-15/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOXWOHBJHPGSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.